Cas no 20637-04-1 (Methyl 4-(4-chlorophenyl)butanoate)

Methyl 4-(4-chlorophenyl)butanoate is an ester derivative of 4-(4-chlorophenyl)butanoic acid, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high purity and stability, making it suitable for precise chemical transformations. The chlorophenyl moiety enhances reactivity in coupling reactions, while the ester group offers versatility for further functionalization. This compound is particularly valuable in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), where consistent quality and predictable reactivity are essential. Its well-defined structure ensures reproducibility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
Methyl 4-(4-chlorophenyl)butanoate structure
20637-04-1 structure
Product name:Methyl 4-(4-chlorophenyl)butanoate
CAS No:20637-04-1
MF:C11H13ClO2
MW:212.672722578049
MDL:MFCD09835995
CID:1399476
PubChem ID:20110283

Methyl 4-(4-chlorophenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(4-chlorophenyl)butanoate
    • CTK1J6348
    • 4-(p-Chlorphenyl)-buttersaeure-methylester
    • 4-p-Chlorphenyl-4-dimethylamino-cyclohexanon
    • SureCN4022665
    • Cyclohexanone, 4-(4-chlorophenyl)-4-(dimethylamino)-
    • 4-(p-Chlorphenyl)-4-dimethylaminocyclohexanon
    • 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone
    • CHEMBL132862
    • 4-Chlorobenzenebutanoic acid methyl ester
    • AKOS000349059
    • DB-066274
    • F78547
    • SCHEMBL7155267
    • LH0085
    • 4-Chlorobenzenebutanoicacidmethylester
    • 20637-04-1
    • MDL: MFCD09835995
    • Inchi: InChI=1S/C11H13ClO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
    • InChI Key: PKDYQQMLWWXCHT-UHFFFAOYSA-N
    • SMILES: COC(=O)CCCC1=CC=C(C=C1)Cl

Computed Properties

  • Exact Mass: 212.0604073g/mol
  • Monoisotopic Mass: 212.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.136

Methyl 4-(4-chlorophenyl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF36104-5g
methyl 4-(4-chlorophenyl)butanoate
20637-04-1 97%
5g
$780.00 2024-04-20
eNovation Chemicals LLC
K55229-5g
4-Chlorobenzenebutanoic acid methyl ester
20637-04-1 95%
5g
$650 2025-03-03
TRC
B499253-100mg
methyl 4-(4-chlorophenyl)butanoate
20637-04-1
100mg
$ 95.00 2022-06-07
eNovation Chemicals LLC
K55229-5g
4-Chlorobenzenebutanoic acid methyl ester
20637-04-1 95%
5g
$650 2024-06-09
A2B Chem LLC
AF36104-1g
methyl 4-(4-chlorophenyl)butanoate
20637-04-1 97%
1g
$314.00 2024-04-20
A2B Chem LLC
AF36104-25g
methyl 4-(4-chlorophenyl)butanoate
20637-04-1 97%
25g
$2080.00 2024-04-20
eNovation Chemicals LLC
K55229-5g
4-Chlorobenzenebutanoic acid methyl ester
20637-04-1 95%
5g
$650 2025-02-24
TRC
B499253-50mg
methyl 4-(4-chlorophenyl)butanoate
20637-04-1
50mg
$ 70.00 2022-06-07
TRC
B499253-500mg
methyl 4-(4-chlorophenyl)butanoate
20637-04-1
500mg
$ 340.00 2022-06-07
eNovation Chemicals LLC
K55229-5g
4-Chlorobenzenebutanoic acid methyl ester
20637-04-1 95%
5g
$650 2025-03-03

Methyl 4-(4-chlorophenyl)butanoate Related Literature

Additional information on Methyl 4-(4-chlorophenyl)butanoate

Comprehensive Overview of Methyl 4-(4-chlorophenyl)butanoate (CAS No. 20637-04-1)

Methyl 4-(4-chlorophenyl)butanoate, with the CAS number 20637-04-1, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring a 4-chlorophenyl group, is a key intermediate in synthesizing bioactive molecules. Its unique structural properties make it valuable for developing drug candidates and crop protection agents, aligning with growing industry demands for sustainable solutions.

In recent years, the compound has gained attention due to its role in green chemistry applications. Researchers are exploring its potential as a building block for eco-friendly synthesis routes, addressing global concerns about environmental impact. The 4-chlorophenyl moiety contributes to its versatility, enabling modifications for targeted biological activity. This adaptability resonates with current trends in precision medicine and smart agriculture.

The physicochemical properties of Methyl 4-(4-chlorophenyl)butanoate include optimal lipophilicity and molecular stability, making it suitable for various formulation studies. Analytical techniques like HPLC and GC-MS are commonly employed for quality control, ensuring reproducibility in research applications. These characteristics position it as a reliable compound for high-throughput screening platforms in drug discovery.

From a commercial perspective, the compound's supply chain stability and scalable synthesis methods have made it a preferred choice for contract manufacturing organizations (CMOs). The growing market for custom synthesis services has increased demand for such specialized intermediates, particularly in regions with strong pharmaceutical infrastructure.

Innovative applications of CAS 20637-04-1 extend to material science, where its aromatic structure contributes to developing advanced polymeric materials. This interdisciplinary potential reflects the compound's relevance in addressing contemporary challenges across multiple industries, from healthcare to sustainable packaging solutions.

Quality specifications for Methyl 4-(4-chlorophenyl)butanoate typically emphasize purity levels exceeding 98%, with strict control of residual solvents and heavy metal content. These standards ensure compliance with international regulatory guidelines for research-grade chemicals, meeting the exacting requirements of GLP and GMP environments.

The compound's structure-activity relationship (SAR) has been extensively studied, particularly regarding the influence of the ester functionality on biological properties. Such investigations support rational drug design approaches that dominate modern medicinal chemistry strategies, offering insights for developing novel therapeutic agents.

Storage and handling recommendations for 20637-04-1 emphasize protection from moisture and oxidation, with optimal preservation in inert atmospheres. Proper material compatibility assessments are advised when selecting containers, as these factors significantly impact the compound's shelf life and performance in downstream applications.

Emerging research directions explore the compound's potential in biocatalysis processes, where enzymatic transformations could enhance its stereoselectivity for chiral synthesis. This aligns with the pharmaceutical industry's shift toward asymmetric synthesis methods that reduce environmental footprint while improving process efficiency.

Market analysts note steady growth in demand for Methyl 4-(4-chlorophenyl)butanoate, driven by expanding R&D expenditure in life sciences. The compound's cost-effectiveness compared to more complex analogs contributes to its popularity among researchers seeking high-value intermediates for diverse synthetic pathways.

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Amadis Chemical Company Limited
(CAS:20637-04-1)Methyl 4-(4-chlorophenyl)butanoate
A18430
Purity:99%/99%
Quantity:1g/5g
Price ($):201.0/539.0